![molecular formula C19H19NO4 B7682021 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)
4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid
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Overview
Description
4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid, also known as HIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HIBA is a derivative of indene-2-carboxylic acid and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid is not fully understood. However, it has been proposed that 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid binds to metal ions through its carbonyl and amino groups, resulting in the formation of a complex. This complex can then emit fluorescence, which can be detected and quantified.
Biochemical and Physiological Effects:
4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been reported to have antioxidant properties, which can help to reduce oxidative stress in cells. Additionally, 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Furthermore, 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid has been found to have antimicrobial properties, which can help to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid in lab experiments is its high selectivity and sensitivity towards certain metal ions. This property makes it an ideal fluorescent probe for the detection of metal ions in biological samples. However, one of the limitations of using 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid is its potential cytotoxicity. 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid. One of the areas of research is the development of 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid-based diagnostic tools for various diseases. Another area of research is the development of 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid-based therapeutics for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid and its potential applications in various fields.
In conclusion, 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high selectivity and sensitivity towards certain metal ions make it an ideal fluorescent probe for the detection of metal ions in biological samples. However, its potential cytotoxicity at high concentrations can limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid and its potential applications in various fields.
Synthesis Methods
The synthesis of 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid can be achieved through the reaction of indene-2-carboxylic acid with ethylenediamine and 4-nitrobenzoyl chloride. This reaction results in the formation of 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid as a white crystalline powder. The purity of 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid can be improved through recrystallization.
Scientific Research Applications
4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid has been found to exhibit high selectivity and sensitivity towards certain metal ions, such as copper and iron. This property has led to its potential use in the development of diagnostic tools for various diseases.
properties
IUPAC Name |
4-[2-[(2-hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-17(22)14-7-5-13(6-8-14)9-10-20-18(23)19(24)11-15-3-1-2-4-16(15)12-19/h1-8,24H,9-12H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGOTAQHKZBURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)NCCC3=CC=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid |
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